2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-hydroxyethyl)-2-oxoacetamide
Overview
Description
2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-hydroxyethyl)-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. The compound is synthesized through a multi-step process that involves the reaction of tert-butylbenzoyl chloride with hydrazine hydrate, followed by the reaction with 2-hydroxyethylamine and acetic anhydride.
Mechanism of Action
The mechanism of action of 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-hydroxyethyl)-2-oxoacetamide involves the inhibition of specific signaling pathways involved in cell proliferation and survival. The compound has been shown to inhibit the activation of Akt and ERK1/2, which are important signaling pathways involved in cell survival and proliferation. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and PARP, which are key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects
2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-hydroxyethyl)-2-oxoacetamide has been shown to exhibit biochemical and physiological effects in cancer cells. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis by targeting specific signaling pathways involved in cell proliferation and survival. It has also been shown to inhibit the activation of Akt and ERK1/2, which are important signaling pathways involved in cell survival and proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-hydroxyethyl)-2-oxoacetamide in lab experiments is its potential as an anticancer agent. The compound has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
One limitation of using 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-hydroxyethyl)-2-oxoacetamide in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects in cancer cells, but its toxicity in normal cells is not well-understood. Further research is needed to determine the toxicity of the compound in normal cells and to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-hydroxyethyl)-2-oxoacetamide. One direction is to further investigate the mechanism of action of the compound and its potential as an anticancer agent. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Additionally, further research is needed to determine the toxicity of the compound in normal cells and to optimize its therapeutic potential.
Scientific Research Applications
2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-hydroxyethyl)-2-oxoacetamide has potential applications in biomedical research, particularly in the field of cancer research. The compound has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
properties
IUPAC Name |
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-hydroxyethyl)-2-oxoacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)11-6-4-10(5-7-11)12(20)17-18-14(22)13(21)16-8-9-19/h4-7,19H,8-9H2,1-3H3,(H,16,21)(H,17,20)(H,18,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWMHGWKKXBCBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C(=O)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-hydroxyethyl)-2-oxoacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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